molecular formula C9H18ClNO2 B072878 Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride CAS No. 1127-99-7

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride

Cat. No. B072878
CAS RN: 1127-99-7
M. Wt: 207.7 g/mol
InChI Key: XMQSOBPCWYVZSW-WLYNEOFISA-N
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Description

Synthesis Analysis

A practical synthesis of ethyl cis-2-amino-1-cyclohexanecarboxylate involves asymmetric reductive amination methodology. This process allows for the large-scale preparation of the compound in optically pure form. The synthesis is characterized by improved diastereoselectivity and cis-trans selectivity, highlighting the efficiency of the crystallization process used to isolate the compound as its HBr salt (Daqian Xu et al., 1997).

Molecular Structure Analysis

The molecular conformations of related aminomethyl cyclohexanecarboxylic acids, by extension, provide insight into the structural aspects of ethyl cis-2-amino-1-cyclohexanecarboxylate. Studies involving proton and carbon-13 NMR, alongside semiempirical molecular orbital methods, indicate that such compounds exist in zwitterionic forms in aqueous solutions, adopting staggered forms that are similar to their crystalline states. This gives a glimpse into the preferred conformations and how the cyclohexane ring might be deformed, affecting its reactivity and interactions (M. Yanaka et al., 1981).

Chemical Reactions and Properties

The compound's reactivity, illustrated through various synthetic routes, reveals its capability to undergo transformations leading to different derivatives. For example, its inclusion in the synthesis of complex molecular structures demonstrates its versatility in organic synthesis. The ability to form stable derivatives with potential biological activity further exemplifies its chemical properties and reactivity (T. Johnston et al., 1984).

Physical Properties Analysis

Investigations into similar cyclohexanecarboxylic acid derivatives suggest that the physical properties, such as melting and glass transition temperatures, depend significantly on the cis and trans configuration of the cycloaliphatic ring. These findings hint at the impact of structural differences on the physical state and behavior of such compounds, providing a basis for understanding the physical characteristics of ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride (James S. Ridgway, 1974).

Scientific Research Applications

  • Synthesis Methodologies : A practical method for large-scale preparation of optically pure ethyl 2-amino-1-cyclohexanecarboxylate was developed, showcasing its significance in asymmetric reductive amination methodology (Xu, Prasad, Repič, & Blacklock, 1997).

  • ACE Inhibitors : Compounds derived from cyclohexane series, including ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, showed marked inhibitory activity against angiotensin-converting enzyme, making them potential ACE inhibitors (Turbanti et al., 1993).

  • Medicinal Chemistry : Research in medicinal chemistry has involved the synthesis and evaluation of derivatives of ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride for their potential biological applications (Svahn et al., 1986).

  • Saturated Heterocycles : Studies on saturated heterocycles have used ethyl cis-2-amino-1-cyclohexanecarboxylate as a starting material to understand the steric structures and synthesis of various compounds (Fülöp, Bernáth, Pihlaja, Mattinen, Argay, & Kălmăn, 1987).

  • Stereochemistry and Oxidation Studies : The stereochemistry of oxidation processes involving cyclohexanecarboxylate compounds has been a subject of research, indicating the compound's role in understanding chemical reactions and mechanisms (Baldwin, Jackson, Adlington, & Rawlings, 1985).

  • Anticholinesterase Poisoning Antidotes : Synthesis and protective effectiveness studies involving ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride have been conducted in the context of developing antidotes for anticholinesterase poisoning (Bannard & Parkkari, 1970).

  • Biological Evaluation of Derivatives : Bromophenol derivatives with cyclopropyl moiety, including ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, have been synthesized and evaluated for their inhibitory activities against various enzymes, indicating their potential use in treating diseases like Alzheimer's (Boztaş et al., 2019).

properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQSOBPCWYVZSW-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride

CAS RN

1127-99-7, 180979-17-3
Record name Cyclohexanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1), (1R,2S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1127-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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